

Introduction: A Versatile Scaffold for Modern Chemistry

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Compound of Interest

Compound Name: *2-Bromo-1,3-difluoro-4-nitrobenzene*

Cat. No.: *B170992*

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2-Bromo-1,3-difluoro-4-nitrobenzene is a highly functionalized aromatic compound that serves as a crucial building block in advanced organic synthesis. Its strategic arrangement of three distinct halogen atoms and a powerful electron-withdrawing nitro group on a benzene ring creates a unique reactivity profile, making it an invaluable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.^[1]

The reactivity of this molecule is dominated by the electronic interplay of its substituents. The nitro group, positioned at C4, strongly activates the ring towards nucleophilic aromatic substitution (S_NAr), a cornerstone reaction for forging new carbon-heteroatom bonds. The presence of two fluorine atoms and one bromine atom offers multiple sites for sequential and regioselective displacement, allowing for the controlled and predictable assembly of intricate molecular architectures. This guide provides a comprehensive analysis of the synthesis, core reactivity, and application of **2-Bromo-1,3-difluoro-4-nitrobenzene**, offering field-proven insights for researchers and development professionals.

Physicochemical & Spectroscopic Data

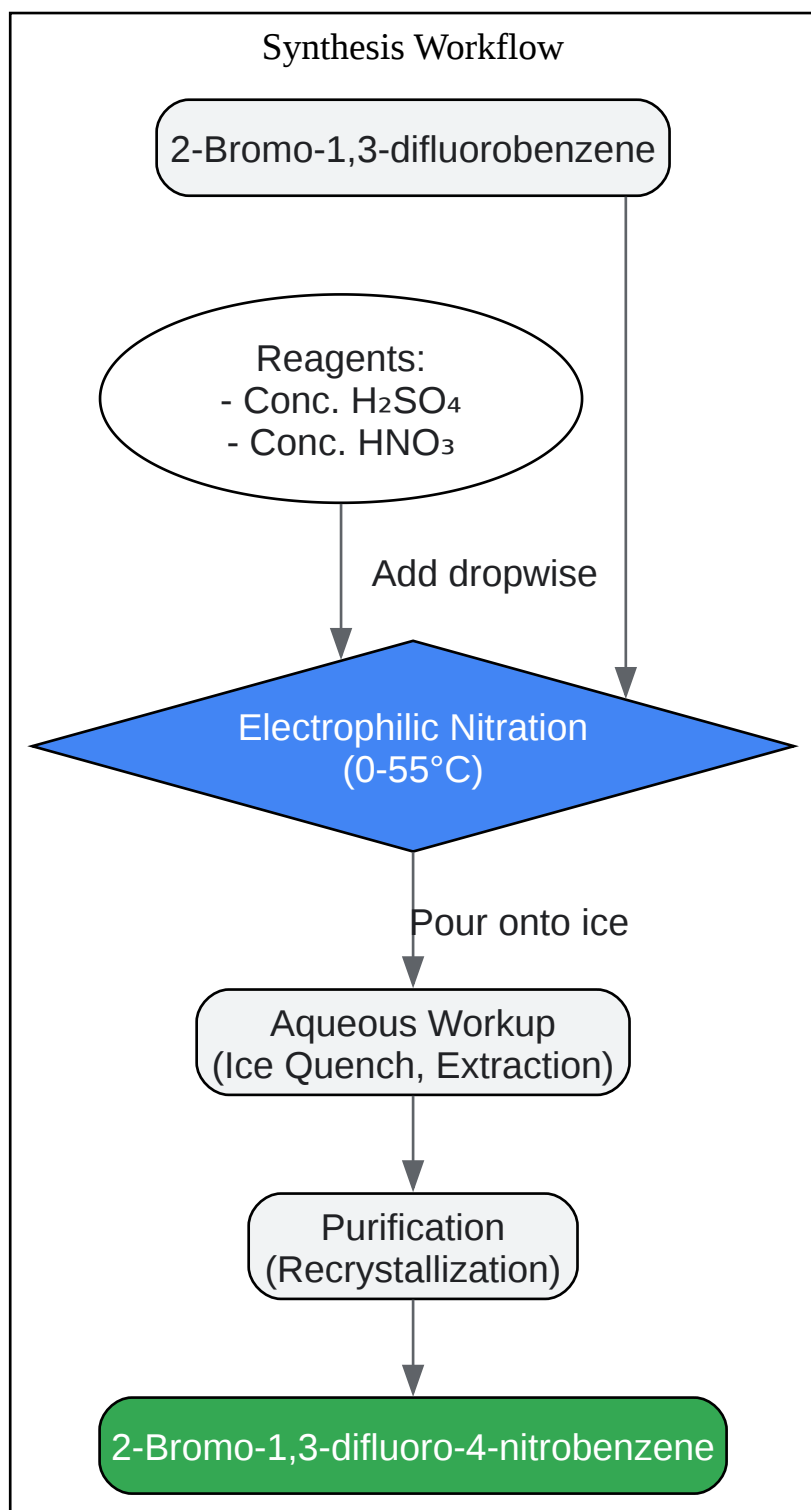
A summary of the key physical and chemical properties of **2-Bromo-1,3-difluoro-4-nitrobenzene** is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.

Property	Value	Source
IUPAC Name	2-bromo-1,3-difluoro-4-nitrobenzene	PubChem[2]
CAS Number	103977-78-2	PubChem[2]
Molecular Formula	C ₆ H ₂ BrF ₂ NO ₂	PubChem[2]
Molecular Weight	237.99 g/mol	PubChem[2]
Canonical SMILES	<chem>C1=CC(=C(C(=C1[O-])F)Br)F</chem>	PubChem[2]
InChIKey	IQCPYFIIMNLQNU-UHFFFAOYSA-N	PubChem[2]

Synthesis Pathway: Electrophilic Nitration

The most common route for synthesizing substituted nitroaromatics is through electrophilic nitration. For **2-Bromo-1,3-difluoro-4-nitrobenzene**, the precursor is typically 2-bromo-1,3-difluorobenzene. The strong directing effects of the fluorine and bromine atoms guide the incoming nitro group.

The synthesis workflow is visualized below.



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Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-1,3-difluoro-4-nitrobenzene | C₆H₂BrF₂NO₂ | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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